
N-Cbz-3-methyl-DL-valine Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Cbz-3-methyl-DL-valine Methyl Ester” is a derivative of DL-valine . It is a specialty chemical used for research purposes . The molecular formula is C15H21NO4 and it has a molecular weight of 279.336.
Chemical Reactions Analysis
Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopeptide Alkaloids
N-Cbz-3-methyl-DL-valine Methyl Ester plays a role in the synthesis of cyclopeptide alkaloids, a class of marine natural product analogs. The cyclodehydration of Cbz-valylthreonine methyl esters with Burgess reagent enables the creation of cis- and trans-oxazoline segments. These segments are critical for cyclooligomerization reactions, leading to the formation of macrocycles like 12-, 18-, 24-membered rings. The stereochemistry of the backbone α-carbons significantly influences the ratio and size of these macrocycles (Wipf et al., 2000).
Synthesis of Tripeptide Domains
This compound is also involved in synthesizing tripeptide domains of immunosuppressants like sanglifehrins. A noteworthy step in this synthesis is the installation of the (S) absolute configuration in m-hydroxyphenylalanine using asymmetric phase-transfer catalysis. Subsequent processes involve coupling, ester cleavage, and linkage to other peptide components, demonstrating the compound's utility in complex peptide synthesis (White & Suttisintong, 2013).
Radiation Damage Studies
Investigations into the effects of γ-irradiation on compounds like N-methyl-dl-valine reveal insights into radiation-induced damage centers. This is significant for understanding the stability and degradation patterns of various compounds under radiation, which can have implications in fields like material science and radiopharmacy (Bașkan, Aydın, & Osmanoğlu, 2010).
Prodrug Design for Antitumor Agents
The creation of macromolecular prodrugs using compounds like this compound is a significant application in antitumor therapy. This involves designing drug carriers and linking antitumor drugs to these carriers through specific substrates, improving the specificity and reducing the side effects of chemotherapy (Cavallaro, Pitarresi, Licciardi, & Giammona, 2001).
Wirkmechanismus
Target of Action
N-Cbz-3-methyl-DL-valine Methyl Ester primarily targets proteases involved in peptide synthesis. The compound is often used as a protecting group for amines in organic synthesis, particularly in the formation of peptides . By protecting the amine group, it prevents unwanted reactions during the synthesis process.
Mode of Action
The compound interacts with its targets by forming a carbamate linkage with the amine group of the amino acid. This linkage is stable under various conditions, preventing the amine from reacting with other reagents . The protecting group can be removed through hydrogenolysis , which involves the reduction of the carbamate to release the free amine .
Biochemical Pathways
This compound affects the peptide synthesis pathway . By protecting the amine group, it allows for the selective formation of peptide bonds without interference from other functional groups. This selective protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired bonds are formed .
Pharmacokinetics
absorption, distribution, metabolism, and excretion (ADME) properties would influence its stability and reactivity in a synthetic environment. The compound is designed to be stable under various conditions until the protecting group is intentionally removed .
Result of Action
The molecular effect of this compound is the protection of the amine group in amino acids or peptides. This protection prevents side reactions and ensures the correct sequence of peptide bonds. At the cellular level, this allows for the efficient synthesis of peptides with high fidelity .
Action Environment
Environmental factors such as pH, temperature, and the presence of catalysts can influence the efficacy and stability of this compound. The compound is generally stable under neutral to slightly basic conditions but can be deprotected under acidic conditions or in the presence of hydrogenation catalysts . The choice of solvent and reaction conditions can also impact its stability and reactivity.
: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism
Eigenschaften
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
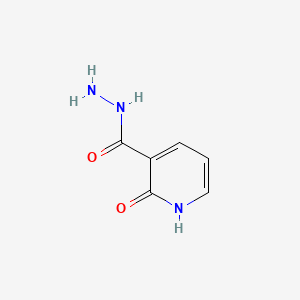
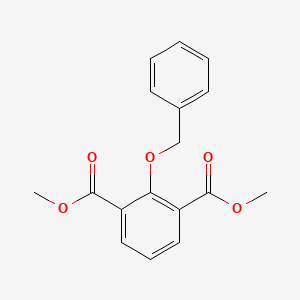
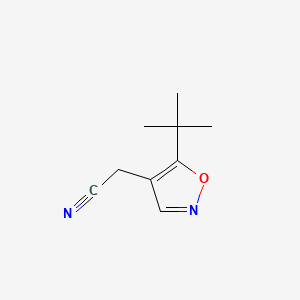
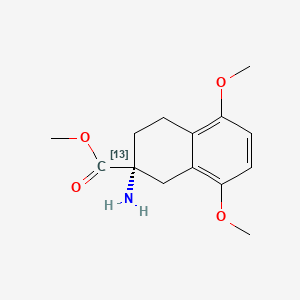
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B585215.png)
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)

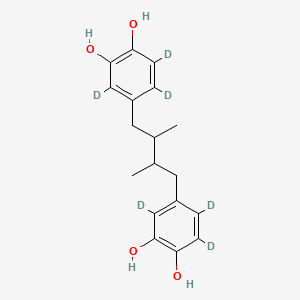

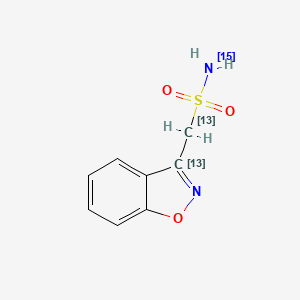
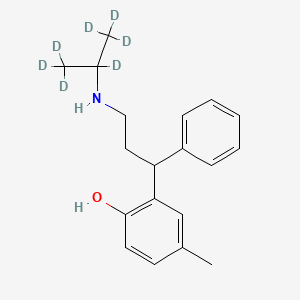
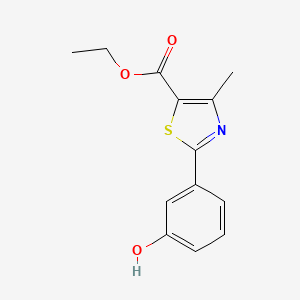
![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)
